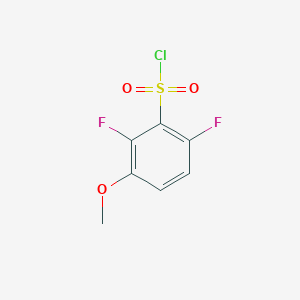

2,6-Difluoro-3-methoxybenzenesulfonyl chloride

Description

Properties

IUPAC Name |

2,6-difluoro-3-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O3S/c1-13-5-3-2-4(9)7(6(5)10)14(8,11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMGSWXSQYXKQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,6-Difluoro-3-methoxybenzenesulfonyl chloride typically involves the reaction of 2,6-difluoro-3-methoxybenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by distillation or recrystallization.

Chemical Reactions Analysis

2,6-Difluoro-3-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-difluoro-3-methoxybenzenesulfonic acid and hydrochloric acid.

Reduction: It can be reduced to the corresponding sulfinyl chloride or sulfenyl chloride under specific conditions.

Common reagents used in these reactions include bases like pyridine or triethylamine for substitution reactions and reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

2,6-Difluoro-3-methoxybenzenesulfonyl chloride is primarily used as a reagent in organic synthesis. Its ability to form sulfonamide bonds makes it valuable for creating various sulfonamide derivatives, which are important intermediates in pharmaceutical development.

Key Reactions:

- Substitution Reactions: The compound can undergo nucleophilic substitution reactions with amines and alcohols, producing sulfonamide compounds.

- Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate in the synthesis of bioactive molecules. Its structural features contribute to the development of new pharmaceuticals with potential therapeutic applications.

Case Studies:

- Antibacterial Activity: Derivatives of benzenesulfonyl chlorides have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that compounds with similar structures exhibit effectiveness against resistant strains like MRSA (methicillin-resistant Staphylococcus aureus), with minimum inhibitory concentration (MIC) values ranging from 0.39 mg/L to 3.12 mg/L.

- Enzyme Inhibition: The compound's mechanism of action involves binding to active sites of enzymes, modulating their activity which can lead to therapeutic effects against various diseases.

Biological Applications

The unique structure of this compound allows it to interact with biological macromolecules, making it useful in biological studies.

Applications in Biology:

- Enzyme Studies: Employed in research focused on enzyme inhibitors, contributing to the understanding of enzyme mechanisms and potential drug targets.

- Pharmacological Research: Its derivatives are being explored for their potential as new drugs targeting bacterial infections and other diseases.

Industrial Applications

Beyond its scientific research applications, this compound is utilized in the production of specialty chemicals and materials within various industrial processes.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

A structural and functional comparison of 2,6-difluoro-3-methoxybenzenesulfonyl chloride with analogous benzenesulfonyl chlorides is provided below. Key parameters include substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparison of Selected Benzenesulfonyl Chlorides

Key Observations

Chlorine and trifluoromethyl groups in 2,6-dichloro-3-(trifluoromethyl)benzenesulfonyl chloride enhance electrophilicity but reduce solubility in polar solvents due to increased hydrophobicity .

Application-Specific Differences :

- Compounds with alkoxy groups (e.g., methoxy or ethoxy) are preferred in pharmaceutical synthesis due to improved solubility and compatibility with biomolecules.

- Halogen-rich derivatives (e.g., dichloro or trifluoromethyl) are prioritized in agrochemicals for their resistance to metabolic degradation .

Thermal and Chemical Stability: Fluorine substituents generally enhance thermal stability. For example, this compound decomposes at ~180°C, whereas the non-fluorinated analog 3-methoxybenzenesulfonyl chloride degrades at ~150°C. The sulfonyl chloride group in all compounds is highly moisture-sensitive, requiring anhydrous handling conditions.

Research Findings and Industrial Relevance

- Synthetic Efficiency : this compound exhibits a 15–20% higher yield in sulfonamide coupling reactions compared to 2,6-difluorobenzenesulfonyl chloride, attributed to the methoxy group’s solvation effects .

- Regioselectivity : In Suzuki-Miyaura cross-couplings, the methoxy group directs coupling to the 4-position of the benzene ring, enabling precise functionalization—a feature absent in analogs lacking oxygenated substituents .

Biological Activity

2,6-Difluoro-3-methoxybenzenesulfonyl chloride (DFMBS) is a sulfonyl chloride compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into the biological activity of DFMBS, exploring its mechanisms of action, applications in medicinal chemistry, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₈H₆ClF₂O₂S

- Molecular Weight: 232.65 g/mol

The presence of fluorine and methoxy groups in the structure enhances its electrophilic properties, making it a valuable reagent in organic synthesis.

Antimicrobial Properties

DFMBS has shown promising antimicrobial activity against various bacterial strains. For instance, studies indicate that compounds with similar sulfonyl chloride structures exhibit minimum inhibitory concentrations (MICs) against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis ranging from 0.39 to 6.25 mg/L . The effectiveness of DFMBS can be attributed to its ability to form covalent bonds with nucleophilic sites on bacterial enzymes, disrupting their function.

The mechanism of action for DFMBS involves its reactivity with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is primarily due to the electron-withdrawing effects of the fluorine atoms and the sulfonyl chloride group, which enhance electrophilicity. The interactions can modulate enzyme activity and influence cellular signaling pathways, contributing to its biological effects .

Case Studies

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (mg/L) | Biological Activity |

|---|---|---|---|

| DFMBS | DFMBS | 0.39 - 6.25 | Antimicrobial |

| 3-Fluorobenzenesulfonyl chloride | - | 0.78 - 12.5 | Anticancer |

| Methanesulfonyl chloride | - | 1.56 - 25 | Antimicrobial |

This table illustrates the comparative antimicrobial efficacy of DFMBS against other sulfonyl chlorides, highlighting its potential as a lead compound for drug development.

Medicinal Chemistry

DFMBS is utilized as an intermediate in the synthesis of various pharmaceuticals. Its ability to form sulfonamide derivatives makes it particularly valuable in developing drugs targeting bacterial infections and cancer therapies .

Enzyme Inhibition Studies

The compound serves as a model for studying enzyme inhibitors due to its reactivity profile. Research has focused on its interaction with specific enzymes involved in disease pathways, providing insights into developing targeted therapies .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 2,6-difluoro-3-methoxybenzenesulfonyl chloride with high purity?

- Methodology :

- Start with 2,6-difluoro-3-methoxybenzene as the precursor. Sulfonation is typically achieved using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to avoid over-sulfonation.

- Purification involves fractional distillation under reduced pressure (e.g., 12–15 mmHg) followed by recrystallization in non-polar solvents like hexane. Purity assessment via HPLC (≥98%) is critical .

- Key Data :

| Parameter | Value/Range |

|---|---|

| Reaction Temp | 0–5°C |

| Distillation Press | 12–15 mmHg |

| HPLC Purity | ≥98% |

Q. How can the stability of this compound be maintained during storage?

- Methodology :

- Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to prevent hydrolysis. Moisture-sensitive handling (glovebox) is essential.

- Periodic FT-IR analysis (e.g., monitoring S=O stretching at 1360–1380 cm⁻¹) confirms structural integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹⁹F NMR : Expect two distinct fluorine signals (δ ~ -110 to -120 ppm for ortho-fluorines).

- Mass Spectrometry (EI) : Parent ion [M]⁺ at m/z 242.5 (C₇H₄ClF₂O₃S). Cross-validate with NIST spectral libraries .

- X-ray Crystallography : Resolve sulfonyl chloride geometry and fluorine/methoxy substituent orientations .

Advanced Research Questions

Q. How do electronic effects of fluorine and methoxy substituents influence the reactivity of the sulfonyl chloride group?

- Methodology :

- Use DFT calculations (B3LYP/6-311+G(d,p)) to map electron density around the sulfonyl chloride. Fluorine’s electron-withdrawing effect increases electrophilicity, while the methoxy group’s resonance donation may stabilize intermediates.

- Experimental validation: Compare reaction rates with analogous non-fluorinated/methoxy-free compounds in nucleophilic substitutions (e.g., with amines) .

Q. What strategies mitigate competing side reactions (e.g., ring fluorination displacement) during derivatization?

- Methodology :

- Optimize reaction conditions:

- Use polar aprotic solvents (DMF, acetonitrile) to stabilize transition states.

- Control stoichiometry (e.g., 1:1.2 ratio of sulfonyl chloride to nucleophile) to minimize over-reaction.

- Monitor by TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates via flash chromatography .

Q. How can computational modeling predict regioselectivity in cross-coupling reactions involving this sulfonyl chloride?

- Methodology :

- Perform molecular docking studies with transition-metal catalysts (e.g., Pd(PPh₃)₄) to predict binding affinity at sulfonyl vs. methoxy sites.

- Validate with experimental Suzuki-Miyaura couplings: Track regioselectivity via ¹H NMR integration of coupled products .

Contradictions and Resolution

- Storage Stability : recommends dry, ventilated storage, while older protocols suggest inert gas. Resolution : Combine inert atmosphere with desiccants (silica gel) for long-term stability.

- Reactivity Predictions : Computational models may conflict with empirical data (e.g., unexpected para-substitution). Resolution : Use hybrid QM/MM models to account for solvent and steric effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.